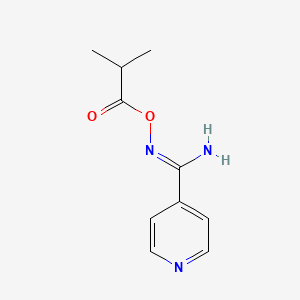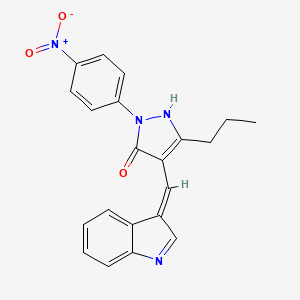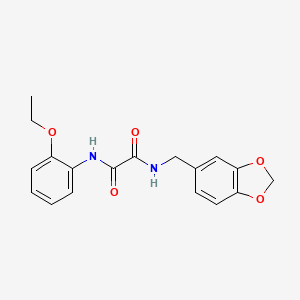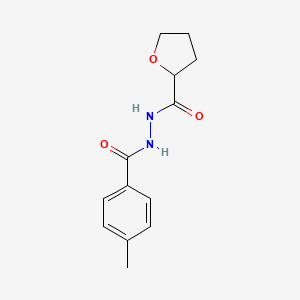
N'-(isobutyryloxy)-4-pyridinecarboximidamide
Descripción general
Descripción
N-(isobutyryloxy)-4-pyridinecarboximidamide, also known as IBPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IBPN is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-(isobutyryloxy)-4-pyridinecarboximidamide depends on its application. In medicinal chemistry, this compound has been shown to induce cell death in cancer cells by inhibiting the activity of topoisomerase II. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. In materials science, this compound has been used as a ligand to form metal complexes with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application and dosage. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and viruses. In biochemistry, this compound has been shown to modulate enzyme activity and protein-protein interactions. In materials science, this compound has been used to form materials with unique properties, such as luminescence and magnetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(isobutyryloxy)-4-pyridinecarboximidamide in lab experiments include its availability, ease of synthesis, and versatility. This compound can be synthesized using different methods, and its properties can be modified by changing its functional groups. The limitations of using this compound in lab experiments include its toxicity and potential side effects. This compound should be handled with care, and its dosage should be carefully controlled to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on N'-(isobutyryloxy)-4-pyridinecarboximidamide, including:
1. Studying the structure-activity relationship of this compound derivatives to identify compounds with improved properties.
2. Investigating the potential applications of this compound in drug delivery and nanotechnology.
3. Developing new methods for the synthesis of this compound and its derivatives.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigating the potential applications of this compound in agriculture and environmental science.
Conclusion:
In conclusion, this compound is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to have potential applications in medicinal chemistry, biochemistry, and materials science. There are several future directions for research on this compound, including studying its structure-activity relationship, investigating its potential applications in drug delivery and nanotechnology, and studying its pharmacokinetics and pharmacodynamics in animal models.
Aplicaciones Científicas De Investigación
N'-(isobutyryloxy)-4-pyridinecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been tested for its anticancer, antifungal, and antiviral properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, this compound has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(14)15-13-9(11)8-3-5-12-6-4-8/h3-7H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVFFIJYPMJNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC=NC=C1)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-dibenzo[b,d]furan-3-yl-4-iodobenzamide](/img/structure/B3900145.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B3900157.png)
![N'-[(4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900168.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![2-[(4-chlorobenzyl)thio]-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900170.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3900180.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)


![N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)


![N-(2-ethoxyphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B3900241.png)